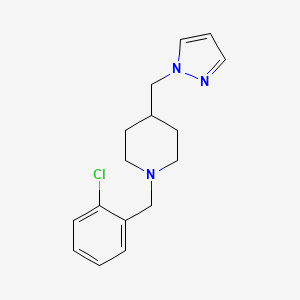

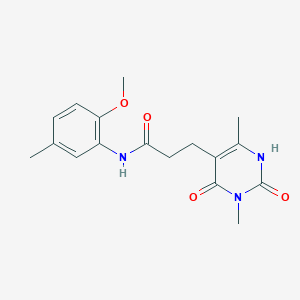

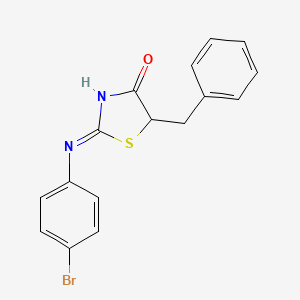

N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PTX-008 and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Wissenschaftliche Forschungsanwendungen

Cu-Catalyzed N-Arylation

N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been identified as a promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process exhibits excellent chemoselectivity between aryl iodides and bromides and tolerates a wide range of functional groups, leading to diverse N-arylation products. Such reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Bhunia, De, & Ma, 2022).

Coupling of Terminal Alkynes with Aryl Halides

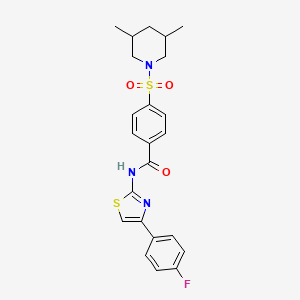

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) was discovered as a more effective ligand than previously known ones for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This ligand requires only a small amount of CuCl and DMPPO to complete the coupling at moderate temperatures, facilitating the creation of internal alkynes in a highly diverse manner. Such coupling reactions are foundational in organic synthesis, contributing to the development of various organic compounds with applications in materials science, drug discovery, and more (Chen, Li, Xu, & Ma, 2023).

Ligand Efficiency in Copper-Catalyzed Amination

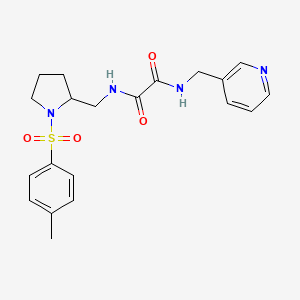

N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid has been identified as an efficient ligand for CuI-catalyzed amination of aryl halides at room temperature, showing moderate to excellent yields and high functional group tolerance. This finding is significant for the development of novel amines, which are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, demonstrating the versatility and utility of such ligands in facilitating important synthetic transformations (Wang, Ling, Zhang, Zhang, & Yao, 2015).

Structural and Theoretical Analysis

A study focused on the structural, Hirshfeld surface, and theoretical analysis of two conformational polymorphs of N,N′-bis(pyridin-3-ylmethyl)oxalamide revealed insights into its crystallization and molecular packing. Understanding these structural aspects is crucial for the design and development of new materials and molecules with specific properties and applications, highlighting the importance of detailed molecular characterization in advancing material science and chemistry (Jotani, Zukerman-Schpector, Madureira, Poplaukhin, Arman, Miller, & Tiekink, 2016).

Eigenschaften

IUPAC Name |

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-15-6-8-18(9-7-15)29(27,28)24-11-3-5-17(24)14-23-20(26)19(25)22-13-16-4-2-10-21-12-16/h2,4,6-10,12,17H,3,5,11,13-14H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUFHTNBMIIMIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2775359.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2775362.png)

![N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2775363.png)

![3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2775365.png)

![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![(3E)-1-benzyl-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775377.png)